molecular formula C14H7F5NO2- B150569 Pentafluorobenzyl-4-aminobenzoate CAS No. 132766-40-6

Pentafluorobenzyl-4-aminobenzoate

Cat. No. B150569
M. Wt: 316.2 g/mol
InChI Key: OGHDXQVJJLANML-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Pentafluorobenzyl-4-aminobenzoate (PFBA) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. PFBA is a derivative of benzoic acid, where the amino group is substituted with a pentafluorobenzyl group. This modification enhances the compound's solubility and stability, making it an ideal candidate for various laboratory experiments.

Mechanism Of Action

The mechanism of action of Pentafluorobenzyl-4-aminobenzoate is not well understood, but it is believed to involve the formation of stable derivatives with various compounds. Pentafluorobenzyl-4-aminobenzoate reacts with amino and carboxyl groups of compounds, forming stable derivatives that are amenable to detection and quantification by analytical techniques.

Biochemical And Physiological Effects

Pentafluorobenzyl-4-aminobenzoate has not been extensively studied for its biochemical and physiological effects. However, some studies have reported that the compound may have anti-inflammatory and antioxidant properties. Pentafluorobenzyl-4-aminobenzoate has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cells.

Advantages And Limitations For Lab Experiments

Pentafluorobenzyl-4-aminobenzoate has several advantages over other derivatizing agents used in analytical techniques. The compound's pentafluorobenzyl group enhances the sensitivity and selectivity of detection, making it an ideal candidate for trace analysis. Pentafluorobenzyl-4-aminobenzoate is stable, non-volatile, and non-toxic, making it safe and easy to handle in the laboratory.
However, Pentafluorobenzyl-4-aminobenzoate also has some limitations. The compound's high reactivity can lead to the formation of unwanted derivatives, leading to inaccurate results. Pentafluorobenzyl-4-aminobenzoate is also relatively expensive compared to other derivatizing agents, making it less accessible to researchers with limited funding.

Future Directions

Future research on Pentafluorobenzyl-4-aminobenzoate can focus on exploring its potential applications in various scientific fields. The compound's unique properties make it a promising candidate for use in drug discovery, environmental analysis, and food safety testing. Pentafluorobenzyl-4-aminobenzoate can also be modified to improve its stability and selectivity, leading to the development of more efficient derivatizing agents.
Conclusion
In conclusion, Pentafluorobenzyl-4-aminobenzoate is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. The compound's synthesis method is straightforward, and it has been extensively studied in various scientific fields. Pentafluorobenzyl-4-aminobenzoate has several advantages over other derivatizing agents, but it also has some limitations. Future research can focus on exploring its potential applications and improving its properties to develop more efficient derivatizing agents.

Synthesis Methods

The synthesis of Pentafluorobenzyl-4-aminobenzoate involves the reaction between pentafluorobenzyl chloride and 4-aminobenzoic acid in the presence of a base such as triethylamine. The reaction proceeds through an amide coupling mechanism, resulting in the formation of Pentafluorobenzyl-4-aminobenzoate. The synthesis of Pentafluorobenzyl-4-aminobenzoate can be easily scaled up to produce large quantities of the compound, making it readily available for scientific research.

Scientific Research Applications

Pentafluorobenzyl-4-aminobenzoate has been extensively studied in various scientific fields, including analytical chemistry, biochemistry, and pharmacology. The compound's unique properties make it an ideal candidate for use in analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Pentafluorobenzyl-4-aminobenzoate is used as a derivatizing agent to enhance the detection and quantification of various compounds, including amino acids, peptides, and drugs.

properties

CAS RN

132766-40-6

Product Name

Pentafluorobenzyl-4-aminobenzoate

Molecular Formula

C14H7F5NO2-

Molecular Weight

316.2 g/mol

IUPAC Name

2-benzyl-4-(difluoroamino)-3,5,6-trifluorobenzoate

InChI

InChI=1S/C14H8F5NO2/c15-10-8(6-7-4-2-1-3-5-7)9(14(21)22)11(16)12(17)13(10)20(18)19/h1-5H,6H2,(H,21,22)/p-1

InChI Key

OGHDXQVJJLANML-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)CC2=C(C(=C(C(=C2F)N(F)F)F)F)C(=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C(=C(C(=C2F)N(F)F)F)F)C(=O)[O-]

Other CAS RN

132766-40-6

synonyms

pentafluorobenzyl-4-aminobenzoate
pentafluorobenzyl-4-aminobenzoic acid
PFBAB

Origin of Product

United States

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